5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-8-13(17-22-10)15(19)16-12-6-5-11-4-3-7-18(14(11)9-12)23(2,20)21/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMYDUDQJAUNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . The industrial production methods often involve the use of dichloromethane (DCM) as a solvent, with di methylamino-pyridine (DMAP) and N′-ethyl carbodiimide hydrochloride (EDC) as reagents, under argon inert gas conditions .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack by water (acidic) or hydroxide ion (basic) on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond. The sulfonamide group remains stable under these conditions .
Electrophilic Substitution on the Isoxazole Ring
The methyl group at position 5 directs electrophiles to positions 4 and/or 2 of the isoxazole ring. Nitration and halogenation are feasible under controlled conditions.
Key Notes :
-
The electron-deficient isoxazole ring requires strong electrophiles for substitution.
-
Steric hindrance from the methyl group limits reactivity at position 5 .
Functionalization of the Sulfonamide Group
The methylsulfonyl group exhibits stability under most conditions but can participate in nucleophilic substitution with strong bases.
Mechanistic Insight :
Desulfonation is rare and requires strong reducing agents. Alkylation occurs at the sulfonamide nitrogen only under forcing conditions .
Reduction of the Tetrahydroquinoline Moiety
The tetrahydroquinoline ring can undergo further hydrogenation or oxidation, altering its aromaticity.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C, 3 hours | Quinoline-7-sulfonamide derivative | 78% | |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT, 12 hours | Decahydroquinoline sulfonamide derivative | 85% |
Applications :
-
Oxidation converts the tetrahydroquinoline to a fully aromatic system, enhancing π-stacking interactions.
-
Hydrogenation increases conformational flexibility for binding studies.
Cross-Coupling Reactions
The carboxamide and sulfonamide groups enable participation in Suzuki-Miyaura or Buchwald-Hartwig couplings.
Limitations :
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| With nitrile oxide | RT, 24 hours, no catalyst | Isoxazolo[5,4-d]isoxazole fused derivative | 70% |
Stereochemical Outcome :
Stability Under Physiological Conditions
The compound demonstrates moderate stability in simulated gastric fluid (SGF) and intestinal fluid (SIF), making it suitable for oral drug delivery.
| Condition | Half-Life | Degradation Products | Reference |
|---|---|---|---|
| SGF (pH 1.2, 37°C) | 4.2 hours | Hydrolyzed carboxylic acid | |
| SIF (pH 6.8, 37°C) | 8.7 hours | Minimal degradation |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide. In vitro assays have demonstrated its efficacy against various cancer cell lines. For instance, compounds with similar structural features have shown significant growth inhibition in human tumor cells, indicating that this compound may possess similar properties .
The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:
- Antimicrobial Properties : Compounds structurally related to this compound have been noted for their antibacterial and antifungal activities. This suggests potential applications in treating infections caused by resistant strains of bacteria and fungi .
- Neurological Applications : The tetrahydroquinoline framework has been associated with neuroprotective effects. Research into related compounds indicates that they may benefit conditions such as Alzheimer's disease and other neurodegenerative disorders due to their ability to modulate neurotransmitter levels and reduce oxidative stress .
Mechanism of Action
The mechanism of action of 5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cell proliferation, and immune response. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide stands out due to its unique combination of biological activities and therapeutic potential. Similar compounds include other isoxazole derivatives such as 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide and 5-methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide . These compounds share some common properties but differ in their specific biological activities and therapeutic applications.
Biological Activity
5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and effects on various cellular processes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the isoxazole ring through the reaction of hydroxylamine with suitable precursors under acidic conditions. Subsequent reactions introduce the tetrahydroquinoline moiety and the carboxamide functional group, allowing for the final product's assembly.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been observed to interact with specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to modulation of various cellular pathways, influencing signal transduction and gene expression.
Biological Activity and Effects
Research indicates that this compound exhibits various biological activities:
- Antiproliferative Effects : Studies have suggested that it may have significant antiproliferative effects on cancer cell lines. For instance, it has shown potential in inhibiting the growth of human breast cancer cells by modulating cell cycle regulators and pro-apoptotic genes .
- Enzyme Inhibition : The compound has been tested against multiple isoforms of carbonic anhydrase (hCA I, II, VII, XII), showing varying degrees of inhibition. While some derivatives demonstrated weak inhibitory potential, they serve as lead molecules for developing more selective inhibitors .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit proliferation in specific cancer cell lines. For example, a study involving MCF-7 cells reported a decrease in growth rates and enhanced sensitivity to chemotherapeutic agents when treated with this compound .
- Inhibition of Carbonic Anhydrase : Another study focused on its inhibitory effects on carbonic anhydrase isoforms. Although the inhibition was modest (with K_i values around 96 μM), these findings highlight the potential for further development into more potent derivatives .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 0–5°C (coupling) | Prevents decomposition |
| Catalyst | HOBt/EDCI | Maximizes amide bond formation |
| Purification | Silica gel (60–200 mesh) | Removes sulfonamide byproducts |
| Source : Adapted from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
